

Introduction: Unveiling a Versatile Catecholic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2,3-dihydroxybenzoate

Cat. No.: B1585551

[Get Quote](#)

Methyl 2,3-dihydroxybenzoate, a methyl ester derivative of 2,3-dihydroxybenzoic acid (o-pyrocatechuic acid), is a multifaceted organic compound that holds significant interest for researchers in medicinal chemistry, natural product synthesis, and materials science. As a member of the dihydroxybenzoate family, its structure is characterized by a catechol moiety—a known potent metal-chelating group—and a methyl ester, which provides a handle for further chemical modification while modulating the molecule's physicochemical properties.^{[1][2]} This guide offers a comprehensive exploration of its chemical properties, synthesis, and biological relevance, providing a critical resource for scientists engaged in drug discovery and development. We will delve into its structural and spectroscopic characteristics, reactivity profile, and established protocols, grounding the discussion in the fundamental principles that govern its behavior.

Core Chemical Identity and Physical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. **Methyl 2,3-dihydroxybenzoate** is identified by a unique set of chemical descriptors and exhibits distinct physical characteristics.

Chemical Structure and Identifiers

The molecule consists of a benzene ring substituted with two hydroxyl groups at positions 2 and 3, and a methyl carboxylate group at position 1. This arrangement, particularly the adjacent hydroxyl groups, is pivotal to its chemical reactivity and biological activity.

Caption: Chemical Structure of **Methyl 2,3-dihydroxybenzoate**.

The compound is unambiguously identified by the following descriptors, which are essential for database searches and regulatory documentation.

Identifier	Value	Source
IUPAC Name	methyl 2,3-dihydroxybenzoate	[3]
CAS Number	2411-83-8	[4]
Molecular Formula	C ₈ H ₈ O ₄	[5]
SMILES	<chem>COC(=O)C1=C(C(=CC=C1)O)O</chem>	[3]
InChIKey	DOAJWTSNTNAEIY-UHFFFAOYSA-N	[3]

Physical and Chemical Properties

These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

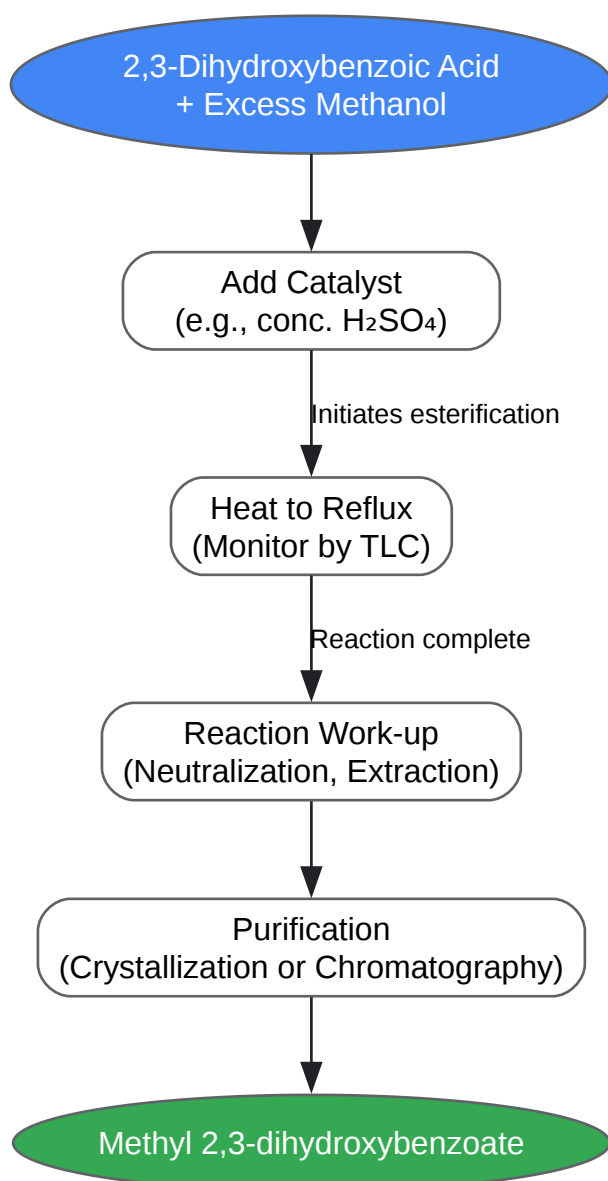
Property	Value	Source
Molecular Weight	168.15 g/mol	[5]
Appearance	White to gray or red powder/crystal	
Melting Point	81 °C (approx. 78-82 °C)	
Purity	Typically >95-98% (Commercial)	[6]
Storage	Store at 10°C - 25°C in a well-closed container	

Synthesis and Derivatization Pathways

The most direct and common method for preparing **methyl 2,3-dihydroxybenzoate** is through the acid-catalyzed esterification of its parent carboxylic acid, 2,3-dihydroxybenzoic acid. This reaction, a classic Fischer esterification, is favored for its simplicity and use of readily available reagents.

Primary Synthesis: Fischer Esterification

The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 2,3-dihydroxybenzoate**.

The parent acid, 2,3-dihydroxybenzoic acid, can be synthesized via the Kolbe-Schmidt reaction, which involves the carboxylation of catechol under high temperature and pressure.^[7] This makes the entire synthetic route accessible from common industrial starting materials.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **methyl 2,3-dihydroxybenzoate** requires a suite of analytical techniques. The expected spectroscopic data, based on its functional groups and structure, are summarized below.

Technique	Expected Observations
^1H NMR	<ul style="list-style-type: none">- Methyl Protons (O-CH_3): A sharp singlet around 3.9 ppm.^[8]- Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.- Hydroxyl Protons (Ar-OH): Two broad singlets, which may be exchangeable with D_2O. Their chemical shifts can vary significantly depending on solvent and concentration.
^{13}C NMR	<ul style="list-style-type: none">- Ester Carbonyl (C=O): A signal in the range of 165-170 ppm.- Methyl Carbon (O-CH_3): A signal around 52 ppm.- Aromatic Carbons (Ar-C): Six signals, with the two carbons bearing hydroxyl groups (C_2, C_3) shifted downfield (approx. 145-150 ppm) and the carbon attached to the ester (C_1) appearing around 115-120 ppm.
FT-IR (cm^{-1})	<ul style="list-style-type: none">- O-H Stretch (phenolic): A broad band in the region of 3300-3500 cm^{-1}.- C-H Stretch (aromatic & aliphatic): Signals just above and below 3000 cm^{-1}.- C=O Stretch (ester): A strong, sharp absorption band around 1670-1700 cm^{-1}.- C=C Stretch (aromatic): Peaks in the 1450-1600 cm^{-1} region.
Mass Spec. (MS)	<ul style="list-style-type: none">- Molecular Ion (M^+): A peak at $m/z = 168.15$, corresponding to the molecular weight of the compound.^{[4][5]}

Chemical Reactivity and Biological Significance

The chemical behavior and biological activity of **methyl 2,3-dihydroxybenzoate** are dominated by its two key functional groups: the catechol ring and the methyl ester.

Reactivity Profile

- **Catechol Moiety:** The adjacent hydroxyl groups make the aromatic ring electron-rich and susceptible to electrophilic substitution. This moiety is also prone to oxidation, especially under basic conditions, which can lead to the formation of quinone-type structures. Critically, the catechol group is an excellent bidentate ligand for metal ions, making it a powerful iron chelator, a property inherited from its parent acid.[\[1\]](#)[\[7\]](#)
- **Methyl Ester Group:** The ester is susceptible to hydrolysis back to the parent carboxylic acid under either acidic or basic conditions. This reaction can be intentional for prodrug strategies or an unwanted degradation pathway. The ester can also undergo transesterification with other alcohols.

Biological Activity and Applications in Drug Development

Methyl 2,3-dihydroxybenzoate is not merely a synthetic intermediate; it exhibits a range of biological activities that are of significant interest to drug development professionals.

- **Enzyme Inhibition:** It has been identified as an inhibitor of the epidermal growth factor (EGF) receptor, which is a key target in oncology. The methyl group is thought to play a role in blocking the receptor from binding to its ligand.
- **Antimicrobial Properties:** The compound has demonstrated antifungal activity.[\[9\]](#) This is consistent with the known antimicrobial properties of other phenolic compounds and hydroxybenzoic acids, which can disrupt microbial cell membranes and metabolic pathways.[\[1\]](#)[\[10\]](#)
- **Anti-leukemic and Anti-inflammatory Activity:** Studies have indicated that it can inhibit the growth of leukemic cells in mice. Its parent acid, 2,3-dihydroxybenzoic acid, is an antioxidant and iron chelator, which contributes to anti-inflammatory effects.[\[10\]](#)
- **Metabolic Role:** 2,3-dihydroxybenzoic acid is a known human metabolite of aspirin, highlighting the relevance of this structural class in human biochemistry.[\[1\]](#) **Methyl 2,3-dihydroxybenzoate** itself is considered a metabolite of hydroxybenzoic acid.
- **Pharmaceutical Intermediate:** As a functionalized building block, it serves as a starting material for more complex active pharmaceutical ingredients (APIs).[\[11\]](#) The strategic

placement of its functional groups allows for regioselective modifications to build molecular complexity.

Key Experimental Protocols

To facilitate its practical use in the laboratory, this section provides established, step-by-step methodologies for the synthesis and characterization of **methyl 2,3-dihydroxybenzoate**.

Protocol: Synthesis via Fischer Esterification

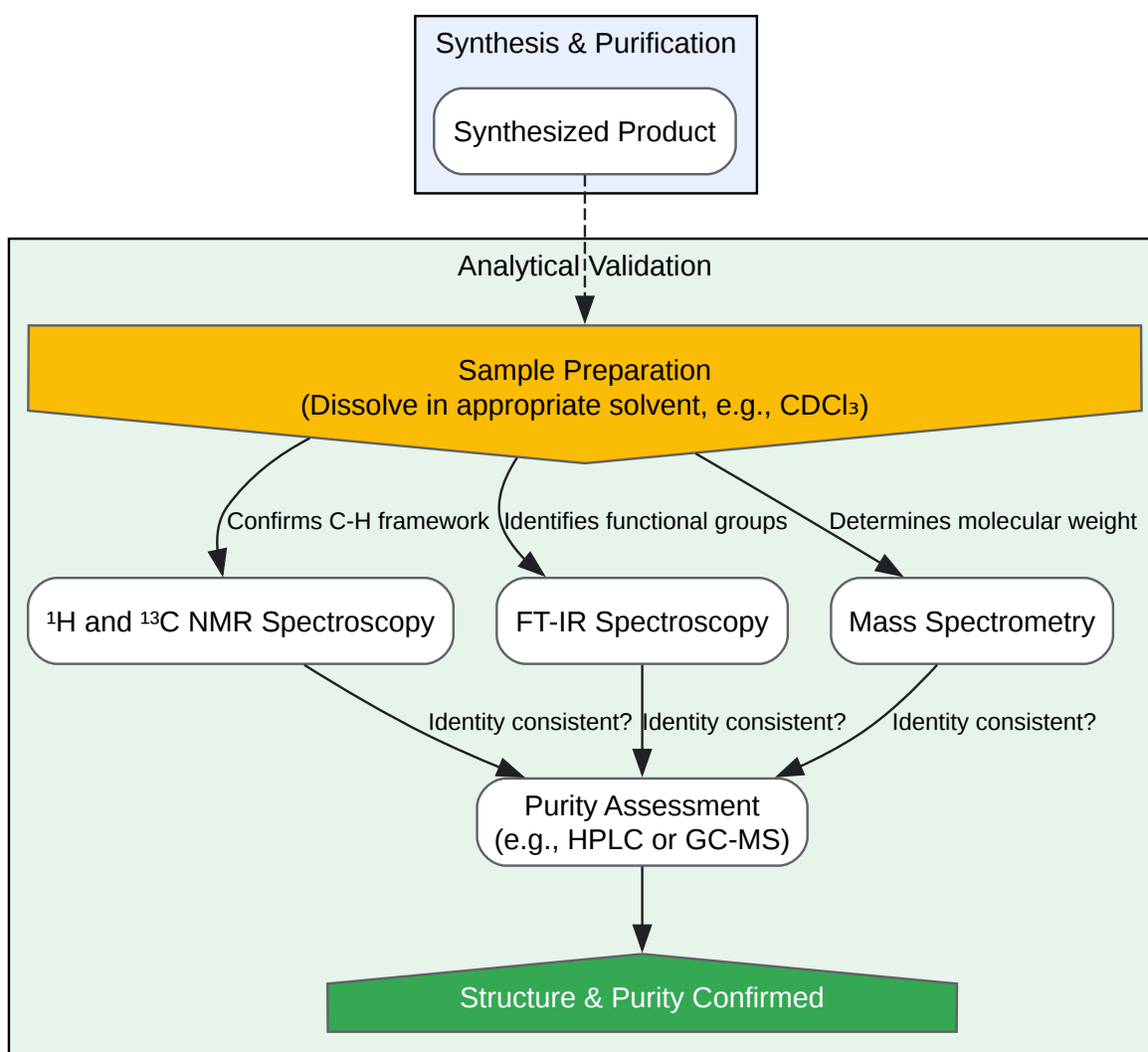
This protocol describes a standard laboratory-scale synthesis. Causality: The use of excess methanol shifts the reaction equilibrium towards the product side, maximizing yield. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dihydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.
- **Reflux:** Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Neutralization:** Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ethyl acetate/hexane) to yield pure **methoxy 2,3-dihydroxybenzoate**.

Protocol: Analytical Characterization Workflow

This self-validating workflow ensures the unambiguous identification and purity assessment of the synthesized compound.



[Click to download full resolution via product page](#)

Caption: A self-validating workflow for analytical characterization.

Safety and Handling

According to aggregated GHS data, **methyl 2,3-dihydroxybenzoate** should be handled with appropriate care. It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3] Some reports also indicate it may be harmful if swallowed (H302).[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

Methyl 2,3-dihydroxybenzoate is a valuable chemical entity whose properties are defined by the interplay between its catechol and methyl ester functionalities. Its straightforward synthesis, well-defined spectroscopic signature, and diverse biological activities—ranging from enzyme inhibition to antimicrobial effects—make it a compound of high interest for drug discovery and as a versatile intermediate in organic synthesis. The protocols and data presented in this guide provide a robust framework for researchers to confidently synthesize, characterize, and deploy this compound in their scientific endeavors.

References

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75484, **Methyl 2,3-Dihydroxybenzoate**. Available at: [\[Link\]](#)
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 75484, **Methyl 2,3-Dihydroxybenzoate** - Section 3, Chemical and Physical Properties. Available at: [\[Link\]](#)
- The Good Scents Company (n.d.). **methyl 2,3-dihydroxybenzoate**, 2411-83-8. Available at: [\[Link\]](#)
- Wikipedia (n.d.). 2,3-Dihydroxybenzoic acid. Available at: [\[Link\]](#)

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19, 2,3-Dihydroxybenzoic Acid. Available at: [\[Link\]](#)
- CABI Digital Library (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Available at: [\[Link\]](#)
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16523, Methyl 2,4-dihydroxybenzoate. Available at: [\[Link\]](#)
- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. *Acta Pharmaceutica*, 54(3), 177–191. Available at: [\[Link\]](#)
- Cason, J., & Dyke, G. O. (1948). Preparation of 2,3-Dihydroxybenzoic Acid. *Journal of the American Chemical Society*, 70(1), 391-391. Available at: [\[Link\]](#)
- Google Patents (n.d.). US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation.
- Sroka, Z., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. *Molecules*, 26(11), 3345. Available at: [\[Link\]](#)
- CAS Common Chemistry (n.d.). 2,3-Dihydro-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one. Available at: [\[Link\]](#)
- PubMed (2013). [Application of methyl in drug design]. *Yao Xue Xue Bao*, 48(8), 1195-208. Available at: [\[Link\]](#)
- ACS Publications (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. *Journal of the American Chemical Society*, 144(21), 9478–9487. Available at: [\[Link\]](#)
- Google Patents (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
- ResearchGate (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Available at: [\[Link\]](#)

- The Royal Society of Chemistry (2014). Supporting information NMR methodology for complex mixture 'separation'. Available at: [\[Link\]](#)
- Doc Brown's Chemistry (n.d.). ¹H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,3-Dihydroxybenzoic acid - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 2. 2,3-Dihydroxybenzoic Acid | C₇H₆O₄ | CID 19 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. pubchem.ncbi.nlm.nih.gov [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 4. scbt.com [\[scbt.com\]](https://scbt.com)
- 5. Methyl 2,3-Dihydroxybenzoate | C₈H₈O₄ | CID 75484 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 6. Methyl 2,3-dihydroxybenzoate 95.00% | CAS: 2411-83-8 | AChemBlock [\[achemblock.com\]](https://achemblock.com)
- 7. 2,3-Dihydroxybenzoic acid | 303-38-8 [\[chemicalbook.com\]](https://chemicalbook.com)
- 8. ¹H proton nmr spectrum of methyl 2-hydroxybenzoate C₈H₈O₃ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate ¹-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [\[docbrown.info\]](https://docbrown.info)
- 9. methyl 2,3-dihydroxybenzoate, 2411-83-8 [\[thegoodscentscompany.com\]](https://thegoodscentscompany.com)
- 10. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 11. nbinno.com [\[nbinno.com\]](https://nbinno.com)
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Catecholic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585551#methyl-2-3-dihydroxybenzoate-chemical-properties\]](https://www.benchchem.com/product/b1585551#methyl-2-3-dihydroxybenzoate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com